Cas no 67405-07-6 (BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-)

BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- 化学的及び物理的性質
名前と識別子
-
- BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-
- 1-Chloro-2,3-dimethyl-5-nitrobenzene
- SCHEMBL6026052
- 67405-07-6
-
- インチ: InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3
- InChIKey: MVCOZQHAVNWKGK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 185.0243562Da
- どういたいしつりょう: 185.0243562Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 45.8Ų
BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010007262-500mg |
1-Chloro-2,3-dimethyl-5-nitrobenzene |
67405-07-6 | 97% | 500mg |
$815.00 | 2023-09-01 | |
Alichem | A010007262-250mg |
1-Chloro-2,3-dimethyl-5-nitrobenzene |
67405-07-6 | 97% | 250mg |
$489.60 | 2023-09-01 | |
Alichem | A010007262-1g |
1-Chloro-2,3-dimethyl-5-nitrobenzene |
67405-07-6 | 97% | 1g |
$1490.00 | 2023-09-01 |
BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- 関連文献
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BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-に関する追加情報
Introduction to BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- (CAS No. 67405-07-6)
BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-, identified by its Chemical Abstracts Service (CAS) number 67405-07-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of nitroaromatics, which are widely studied for their unique structural and chemical properties. The presence of both chloro and nitro substituents on a dimethylbenzene core imparts distinct reactivity and functionalization potential, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 1-chloro-2,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with a chloro group at the 1-position, two methyl groups at the 2- and 3-positions, and a nitro group at the 5-position. This specific arrangement leads to a high degree of steric hindrance and electronic effects that influence its chemical behavior. The compound is characterized by its moderate solubility in organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in various chemical reactions and applications.
In recent years, 1-chloro-2,3-dimethyl-5-nitrobenzene has been explored as a key intermediate in the synthesis of more complex pharmaceutical molecules. Its nitro group can be readily reduced to an amine, allowing for further functionalization through nucleophilic substitution or condensation reactions. Additionally, the chloro substituent can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl groups into the molecule. These transformations make it a versatile building block for drug discovery and development.
One of the most compelling applications of BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- is in the synthesis of bioactive compounds. Researchers have utilized this intermediate to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. The nitro group serves as a handle for modifying electronic properties, while the chloro and methyl groups provide steric control over biological activity. Such structural features are crucial for optimizing drug-like characteristics such as solubility, bioavailability, and target specificity.
The pharmaceutical industry has also leveraged 1-chloro-2,3-dimethyl-5-nitrobenzene in the development of agrochemicals. Its aromatic core can be modified to produce herbicides and pesticides with improved efficacy and environmental safety. The ability to introduce diverse functional groups into this scaffold allows chemists to fine-tune the properties of these compounds for specific applications. Moreover, the compound’s stability under various reaction conditions makes it suitable for large-scale synthesis processes.
From a materials science perspective, BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO- has been explored in the design of advanced materials such as liquid crystals and organic semiconductors. The rigid aromatic backbone combined with electron-withdrawing nitro groups influences electronic properties, making it useful in optoelectronic applications. Researchers have synthesized polymers and small-molecule complexes incorporating this unit to enhance charge transport properties in organic light-emitting diodes (OLEDs) and photovoltaic devices.
The synthesis of 1-chloro-2,3-dimethyl-5-nitrobenzene typically involves nitration followed by chlorination and methylation of toluene derivatives. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and waste generation. Green chemistry principles have also been applied to develop more sustainable synthetic routes. For example, solvent-free reactions or the use of biodegradable catalysts have been investigated to minimize environmental impact.
Recent studies have highlighted the importance of BENZENE, 1-CHLORO-2,3-DIMETHYL-5-NITRO-* in medicinal chemistry through computational modeling and high-throughput screening techniques. These approaches allow researchers to rapidly evaluate thousands of derivatives for biological activity without extensive wet chemistry experimentation. Virtual screening has identified promising candidates for further optimization based on their predicted binding affinity to biological targets such as enzymes and receptors.
The safety profile of 1-chloro-2,3-dimethyl-*nitrobenzene is another critical consideration in its application. While it is not classified as hazardous under standard conditions, proper handling procedures must be followed to prevent exposure risks. Personal protective equipment (PPE) such as gloves and goggles is recommended during laboratory work involving this compound. Storage should be conducted in tightly sealed containers away from heat sources to prevent decomposition.
In conclusion,BENZENE, 1-*CHLORO-*2,3-*DIMETHYL-*5-*NITRO-* (CAS No.*67405*–*07*–*6*) remains a pivotal intermediate in synthetic chemistry with broad applications across pharmaceuticals,* agrochemicals,*and materials science.* Its unique structural features,*reactivity,*and adaptability make it indispensable for developing new compounds with desired properties.* Continued research into innovative synthetic methods,*biological applications,*and sustainable practices will further enhance its utility*in future advancements.*
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